molecular formula C13H18Cl2N4O B1487065 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride CAS No. 1177287-65-8

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride

Cat. No. B1487065
CAS RN: 1177287-65-8
M. Wt: 317.21 g/mol
InChI Key: HSYHNDRIZRDSIV-UHFFFAOYSA-N
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Description

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H16N4O 2HCl and a molecular weight of 317.21 .


Molecular Structure Analysis

The molecular structure of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . The molecular formula is C13H16N4O 2HCl .


Physical And Chemical Properties Analysis

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is a solid substance . It has a molecular weight of 317.21 .

Scientific Research Applications

Anticancer Activity

Quinazolinones have been extensively studied for their anticancer properties. They act on various cellular pathways to inhibit cancer cell proliferation2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride can be researched for its potential to target specific kinases involved in cancer cell signaling, offering a pathway to develop new oncology medications .

Antibacterial Agents

The rise of antibiotic-resistant bacteria has led to a search for new antibacterial compounds. This compound, with its quinazolinone core, could be pivotal in the development of novel antibiotics that operate through mechanisms different from traditional antibiotics, potentially overcoming resistance issues .

Antifungal Applications

Similar to its antibacterial potential, 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride may also serve as a lead compound for developing antifungal agents. Its structure allows for the exploration of fungal enzyme inhibition, which is crucial for treating fungal infections .

Antiviral Research

Quinazolinones have shown promise in antiviral research, particularly against HIV. The compound could be investigated for its efficacy against a range of viruses, contributing to the field of antiviral drug development .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazolinones is well-documented. This compound could be utilized in the study of inflammatory pathways and the synthesis of drugs that can mitigate inflammatory responses in various diseases .

Neuroprotective Effects

Research into neurodegenerative diseases could benefit from quinazolinone derivatives2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride might be used to investigate protection against neuronal damage, which is valuable in conditions like Parkinson’s and Alzheimer’s disease .

Analgesic Development

The analgesic properties of quinazolinones make them candidates for pain management research. This compound could be explored for its effectiveness in relieving pain without the side effects associated with opioids .

Sedative and Hypnotic Effects

Lastly, the sedative and hypnotic effects of quinazolinones are notable2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride could be studied for its potential use in treating insomnia and other sleep disorders .

properties

IUPAC Name

2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;;/h1-4,14H,5-9H2,(H,15,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYHNDRIZRDSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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